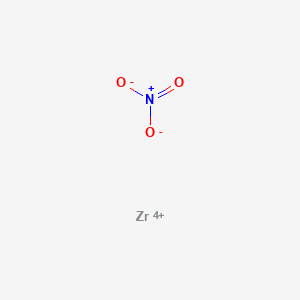

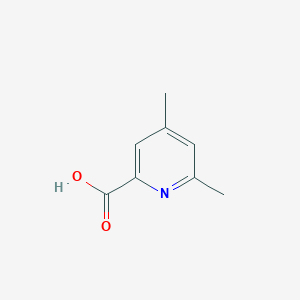

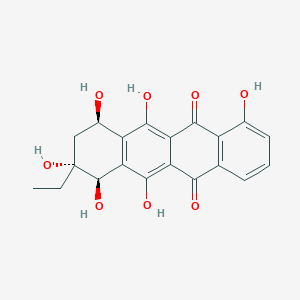

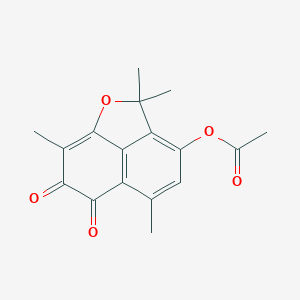

![molecular formula K2[TaF7]<br>F7K2Ta B096714 Potassium heptafluorotantalate CAS No. 16924-00-8](/img/structure/B96714.png)

Potassium heptafluorotantalate

Overview

Description

Potassium heptafluorotantalate is a compound that has been synthesized and studied for its unique properties and potential applications. The synthesis of related potassium compounds, such as potassium peroxypentafluorotantalate monohydrate, involves the introduction of hydrogen peroxide and potassium chloride into tantalum-containing fluoride solutions, followed by controlled cooling . Although the provided papers do not directly describe this compound, they offer insights into the synthesis and properties of similar potassium-containing compounds.

Synthesis Analysis

The synthesis of potassium-based compounds often involves the use of potassium ions in combination with other elements. For example, potassium peroxypentafluorotantalate monohydrate is synthesized through a reaction involving hydrogen peroxide and potassium chloride in fluoride solutions . Similarly, potassium poly(heptazine imide) (PHI) is produced from aminotetrazoles through pyrolysis in a LiCl/KCl salt melt . These methods highlight the versatility of potassium in forming various compounds with different elements.

Molecular Structure Analysis

The molecular structure of potassium compounds can be quite complex. For instance, potassium peroxypentafluorotantalate monohydrate crystallizes in the monoclinic crystal system with specific unit cell parameters, indicating a well-defined crystalline structure . The structure of potassium heptafluoroprotactinate(V) features a slightly distorted trigonal array of fluorines around the protactinium, demonstrating the diverse geometries that potassium can adopt in its compounds .

Chemical Reactions Analysis

Potassium compounds participate in various chemical reactions, particularly as catalysts in photocatalytic processes. Potassium poly(heptazine imide) (PHI) has been shown to be an efficient photocatalyst for water splitting, with the ability to exchange potassium ions with other ions to alter the material's properties . The synthesis of composites involving potassium compounds, such as PHIK/Ti-based metal-organic framework composites, also demonstrates the reactivity of these materials in photocatalytic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of potassium compounds are influenced by their molecular structure and synthesis methods. For example, the crystalline structure of potassium poly(heptazine imide) leads to altered electronic band structures, which are crucial for its photocatalytic activity . The ion-exchange capability of potassium in K-PHI allows for the tuning of its properties for specific catalytic reactions . The thermal characterization of potassium complexes, such as the potassium complex of magneson, provides insight into their stability and potential applications .

Scientific Research Applications

Heat Capacity and Thermal Expansion : Potassium heptafluorotantalate exhibits significant changes in entropy and volume strain during phase transitions, which are accompanied by extensive and intensive barocaloric effects at low pressure. This suggests potential applications in areas requiring sensitive thermal and pressure responses (Flerov et al., 2019).

Preparation of Tantalum Powders : Research has explored the use of this compound in the production of tantalum powders with specific properties, such as large specific surface areas, through sodium reduction. This has implications for its application in the manufacturing of electronic components like capacitors (Kolosov et al., 2015).

Photocatalytic Water Splitting : this compound derivatives, like potassium poly(heptazine imide), have been investigated for their photocatalytic activity in water splitting reactions. This research opens avenues for its use in renewable energy applications, particularly in hydrogen production (Sahoo et al., 2021).

Crystalline Structure Analysis : Studies on the crystal structure of this compound compounds have provided insights into the geometric and bonding properties of these materials, which is crucial for understanding their chemical behavior and potential applications in various chemical processes (Brown et al., 1967).

Tantalum and Tantalum Compounds : this compound plays a significant role in the production of tantalum metal, which has wide applications in electronics, prosthetics, and chemical manufacturing due to its corrosion resistance and stability (Lambert, 2011).

Safety and Hazards

Mechanism of Action

Target of Action

Potassium heptafluorotantalate, with the chemical formula K2[TaF7], is primarily used in the industrial production of metallic tantalum . It acts as an intermediate in the purification of tantalum from its ores .

Mode of Action

The compound’s production involves leaching tantalum ores, such as columbite and tantalite, with hydrofluoric acid and sulfuric acid to produce the water-soluble hydrogen heptafluorotantalate . This solution is then subjected to a number of liquid-liquid extraction steps to remove metallic impurities (most importantly niobium) before being treated with potassium fluoride to produce K2[TaF7] .

Biochemical Pathways

This compound can be produced by both anhydrous and wet methods. The anhydrous method involves the reaction of tantalum oxide with potassium bifluoride or ammonium bifluoride . The reaction is as follows:

Ta2O5+4KHF2+6HF→2K2[TaF7]+5H2OTa_2O_5 + 4KHF_2 + 6HF \rightarrow 2K_2[TaF_7] + 5H_2O Ta2O5+4KHF2+6HF→2K2[TaF7]+5H2O

Pharmacokinetics

It’s worth noting that the compound is slightly soluble in water , which could potentially impact its distribution and elimination if it were to be used in a biological context.

Result of Action

The primary result of the action of this compound is the production of metallic tantalum . This takes place at approximately 800°C in molten salt and proceeds via a number of potential pathways .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other chemical agents. For instance, the compound is heat-treated at temperatures from 600 to 670°C in the process of producing high-capacitance tantalum capacitor powder .

properties

IUPAC Name |

dipotassium;heptafluorotantalum(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/7FH.2K.Ta/h7*1H;;;/q;;;;;;;2*+1;+5/p-7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPXAUKPQZOAHGF-UHFFFAOYSA-G | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Ta-2](F)(F)(F)(F)(F)F.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K2[TaF7], F7K2Ta | |

| Record name | Potassium heptafluorotantalate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_heptafluorotantalate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00884943 | |

| Record name | Potassium fluorotantalate (K2TaF7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.133 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals, White solid; [Hawley] White powder; [MSDSonline] | |

| Record name | Tantalate(2-), heptafluoro-, potassium (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium fluorotantalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6800 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

APPROX 5 G/L @ 0 °C; 600 G/L @ 100 °C | |

| Record name | POTASSIUM FLUOROTANTALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5063 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

5.24 | |

| Record name | POTASSIUM FLUOROTANTALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5063 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE, SILKY NEEDLES | |

CAS RN |

16924-00-8 | |

| Record name | Potassium fluorotantalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016924008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tantalate(2-), heptafluoro-, potassium (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium fluorotantalate (K2TaF7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipotassium heptafluorotantalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM FLUOROTANTALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5063 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

720 +/- 10 °C | |

| Record name | POTASSIUM FLUOROTANTALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5063 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.